molecular formula C11H12FNO5S B1304190 4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid CAS No. 389609-83-0

4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid

Cat. No.: B1304190
CAS No.: 389609-83-0
M. Wt: 289.28 g/mol
InChI Key: LAKQITNKYXFFCE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid typically involves multiple steps, starting with the preparation of the fluorinated aromatic amine. This is followed by the introduction of the methylsulfonyl group and the formation of the oxobutanoic acid moiety. The specific reaction conditions and reagents used can vary, but common methods include:

Chemical Reactions Analysis

4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid is not well-characterized, as it is primarily a research compound. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by its fluorinated and sulfonyl groups. These interactions can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar compounds to 4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid include other fluorinated aromatic amines and sulfonyl-containing compounds. Some examples are:

    This compound: Similar in structure but with different substituents on the aromatic ring.

    2-Fluoro-5-(methylsulfonyl)aniline: Lacks the oxobutanoic acid moiety but shares the fluorinated and sulfonyl groups.

    4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxopentanoic acid: Similar structure with an additional carbon in the oxoacid chain.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-fluoro-5-methylsulfonylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO5S/c1-19(17,18)7-2-3-8(12)9(6-7)13-10(14)4-5-11(15)16/h2-3,6H,4-5H2,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKQITNKYXFFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=C(C=C1)F)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382252
Record name 4-[2-Fluoro-5-(methanesulfonyl)anilino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

389609-83-0
Record name 4-[2-Fluoro-5-(methanesulfonyl)anilino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{[2-Fluoro-5-(methylsulfonyl)phenyl]amino}-4-oxobutanoic acid
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